
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as EPM-01, is a synthetic compound that has been developed for its potential use as a drug. It belongs to the class of compounds known as ureas, which have a wide range of biological activities. EPM-01 has been shown to have promising activity against several types of cancer, and it is currently being investigated as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is a key regulator of cell growth and survival. It has also been shown to inhibit the activity of the STAT3 pathway, which is involved in the immune response and inflammation.
Biochemical and physiological effects:
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. It has also been shown to have low toxicity in normal cells, which is an important consideration for any potential drug.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments include its potent antitumor activity, its relatively low toxicity in normal cells, and its well-defined mechanism of action. However, there are also some limitations to its use, including the need for further optimization of its synthesis and formulation, and the need for more extensive preclinical testing before it can be considered for clinical trials.
Orientations Futures
There are several future directions for research on 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, including the optimization of its synthesis and formulation, the evaluation of its efficacy in animal models of cancer, and the identification of potential biomarkers for patient selection. Other potential directions for research include the investigation of its activity against other types of cancer, the evaluation of its combination with other anticancer agents, and the development of more targeted delivery systems for improved efficacy and reduced toxicity. Overall, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea shows great promise as a potential anticancer agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps, starting with the reaction of 2-methyl-6-propan-2-ylphenol with ethyl isocyanate to form the intermediate 1-ethyl-3-(2-methyl-6-propan-2-ylphenyl)urethane. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. The synthesis of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been optimized to produce high yields and purity, and it is a relatively straightforward process.
Applications De Recherche Scientifique
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been the subject of extensive research in recent years, with a focus on its potential use as an anticancer agent. Several studies have shown that 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
1-ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-14-13(16)15-12-10(4)7-6-8-11(12)9(2)3/h6-9H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOHOJWTJXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC=C1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)

![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)

![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)